(S)-4-Methyl-5-hydroxyfuran-2(5H)-one
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Overview
Description
(S)-4-Methyl-5-hydroxyfuran-2(5H)-one is a chiral organic compound belonging to the furanone family It is characterized by a furan ring with a hydroxyl group and a methyl group attached, making it an important intermediate in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-5-hydroxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of 4-methyl-2,3-dihydroxybutanal under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methyl-5-oxo-2(5H)-furanone.
Reduction: The compound can be reduced to form 4-methyl-5-hydroxy-2,3-dihydrofuran.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include 4-methyl-5-oxo-2(5H)-furanone, 4-methyl-5-hydroxy-2,3-dihydrofuran, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-Methyl-5-hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-oxo-2(5H)-furanone: Similar in structure but with a carbonyl group instead of a hydroxyl group.
4-Methyl-5-hydroxy-2,3-dihydrofuran: A reduced form of the compound with a dihydrofuran ring.
5-Hydroxy-2(5H)-furanone: Lacks the methyl group present in (S)-4-Methyl-5-hydroxyfuran-2(5H)-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it an important compound for stereoselective synthesis and studies.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methyl-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPHZPFAWLRNJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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